molecular formula C6H3N5 B12438038 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile

Cat. No.: B12438038
M. Wt: 145.12 g/mol
InChI Key: QDAGBMMBMCDBHR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core with a nitrile group at position 6. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and materials chemistry. The compound is synthesized via multicomponent reactions (MCRs) involving 3-amino-1,2,4-triazole, aldehydes, and malononitrile or cyanoacetyl derivatives, often catalyzed by bases like Cs₂CO₃ or immobilized ionic liquids (ILs) . Its derivatives exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties, attributed to the modulation of electronic effects by substituents on the aryl rings and the nitrile group .

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H3N5/c7-1-5-2-8-6-10-9-4-11(6)3-5/h2-4H

InChI Key

QDAGBMMBMCDBHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=CN21)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile (Compound A ) with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues
Compound Name Key Structural Differences Synthesis Method Yield (%) Biological Activity Key References
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile (A ) Nitrile at C6; aryl substituents at C5 and C7 Cs₂CO₃-catalyzed MCR; agar-entrapped IL catalysis 81–95 Anticonvulsant, antimicrobial
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (B ) Pyrido ring; oxo groups at C2/C4; dimethyl groups IL-catalyzed cyclocondensation 75–85 Not reported
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile (C ) Tetrazole ring fused at [1,5-a] position HMTA-BAIL@MIL-101(Cr) catalysis 90–92 Anticancer (in vitro)
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (D ) Oxo group at C7; triazole fused at [1,5-a] position Commercial synthesis N/A Unknown

Key Observations :

  • Catalyst Efficiency : Compound A achieves higher yields (81–95%) using agar-entrapped ILs compared to B (75–85%) under similar conditions, highlighting the superiority of immobilized catalysts .
Physicochemical Properties
Compound Melting Point (°C) Solubility Spectral Data (¹H NMR, IR)
A (4g) 263–266 Ethanol/DMF ¹H NMR δ: 5.76 (s, CH), 7.35–7.49 (m, Cl-C₆H₄); IR ν: 2186 cm⁻¹ (C≡N)
B Not reported Ethanol ¹³C NMR δ: 51.98 (CH₂), 127.33 (aromatic C); IR ν: 1656 cm⁻¹ (C=O)
C 255–267 DMF ¹H NMR δ: 8.21 (s, triazole-H); IR ν: 2210 cm⁻¹ (C≡N)
D Not reported Water (low) IR ν: 1656 cm⁻¹ (C=O); MS m/z: 148.18 (M⁺)

Key Observations :

  • The nitrile group in A and C shows strong IR absorption at ~2186–2210 cm⁻¹, while oxo groups in B and D absorb at ~1656 cm⁻¹ .
  • A derivatives with bulky substituents (e.g., naphthalen-2-yl in 10f ) exhibit higher melting points (>260°C) due to enhanced π-π stacking .

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